ethyl (2Z)-2-cyano-3-(dimethylamino)prop-2-enoate
Description
Ethyl (2Z)-2-cyano-3-(dimethylamino)prop-2-enoate (CAS 16849-87-9) is a cyanoacrylate derivative with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.197 g/mol . Its structure features a conjugated enoate system with a cyano group at the 2-position and a dimethylamino substituent at the 3-position, adopting a Z-configuration at the double bond (Figure 1). This compound is primarily utilized in organic synthesis as a precursor for heterocycles and functionalized polymers due to its electron-deficient α,β-unsaturated ester moiety, which facilitates Michael addition and cycloaddition reactions .
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-(dimethylamino)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-12-8(11)7(5-9)6-10(2)3/h6H,4H2,1-3H3/b7-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEPXNTYHXGQOO-SREVYHEPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\N(C)C)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16849-87-9 | |
| Record name | NSC119920 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119920 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-cyano 3 dimethyl amino acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Substrate Selection
The Knoevenagel condensation, a cornerstone in synthesizing α,β-unsaturated carbonyl compounds, involves the base-catalyzed reaction between an aldehyde/ketone and an active methylene compound. For ethyl (2Z)-2-cyano-3-(dimethylamino)prop-2-enoate, the reaction necessitates:
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Ethyl cyanoacetate as the active methylene component.
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(Dimethylamino)acetaldehyde as the aldehyde component, introducing the dimethylamino group.
The mechanism proceeds via deprotonation of ethyl cyanoacetate by a base (e.g., piperidine or ammonium acetate), forming an enolate that attacks the aldehyde. Subsequent dehydration yields the α,β-unsaturated product.
Optimization of Reaction Conditions
Data from analogous syntheses reveal critical parameters:
For the target compound, ammonium acetate in refluxing ethanol (6–8 hours) is proposed to balance efficiency and stereoselectivity.
Alternative Synthesis Pathways
Michael Addition Followed by Functionalization
A two-step approach involves:
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Michael addition of dimethylamine to ethyl 2-cyanoacrylate.
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Tautomerization to stabilize the Z-configuration.
However, this method risks over-addition or polymerization, necessitating stringent temperature control (-10°C to 0°C) and inert atmospheres.
Enamine-Based Approaches
Enamine intermediates, formed by condensing ethyl cyanoacetate with dimethylamine, may undergo oxidative dehydrogenation to yield the target compound. This route remains theoretical but aligns with methodologies for naphthyl-substituted acrylates.
Catalytic Systems and Stereochemical Control
Role of Weak Bases
Weak bases like sodium bicarbonate (patent CN104672107A) minimize side reactions with the cyano group, enhancing yield (>90%). In contrast, stronger bases (e.g., piperidine) accelerate condensation but may degrade sensitive substituents.
Achieving Z-Selectivity
The Z-isomer predominates under kinetic control, achievable via:
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Low-temperature reactions (≤50°C).
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Polar aprotic solvents (e.g., DMF), stabilizing the transition state.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Adopting continuous flow systems, as demonstrated for 2-cyano-3-naphthalen-2-yl-acrylic acid ethyl ester, improves heat transfer and reduces reaction times (2–4 hours vs. 16–18 hours batchwise).
Cost-Benefit Analysis of Raw Materials
(Dimethylamino)acetaldehyde remains a bottleneck due to limited commercial availability. In-house synthesis via reductive amination of glycolaldehyde offers a viable alternative, albeit with added complexity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-cyano-3-(dimethylamino)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
Ethyl (2Z)-2-cyano-3-(dimethylamino)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-cyano-3-(dimethylamino)prop-2-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the dimethylamino group can act as a base in catalytic processes. The ester group is susceptible to hydrolysis, leading to the formation of carboxylic acids and alcohols .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Variations
Ethyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate
- Key Difference : E-configuration at the double bond.
- Impact: The stereochemistry influences intermolecular interactions and crystal packing. For example, methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate crystallizes in a monoclinic system (space group P2₁/c), whereas Z-isomers often exhibit distinct lattice parameters due to steric and electronic effects .
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate
- Key Difference: Replacement of dimethylamino with methoxyamino and addition of a 4-chlorophenyl group.
- Impact: The chloro substituent enhances molecular polarity, increasing the melting point (>300°C) compared to the parent compound. The methoxyamino group facilitates hydrogen bonding, leading to a Pbca orthorhombic crystal structure with lattice constants a = 7.5740 Å, b = 11.337 Å, and c = 30.424 Å .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Estimated via computational methods.
Key Observations :
- Substituent Effects: Bulky aromatic groups (e.g., quinoline in ) significantly elevate melting points due to enhanced π-π stacking and van der Waals interactions.
- Polarity : Nitro and chloro substituents increase hydrophilicity, as seen in the logP of 3.279 for the nitro derivative , compared to ~2.5 for the parent compound.
Crystallographic and Spectroscopic Features
Hydrogen Bonding and Crystal Packing
- The dimethylamino group in the parent compound participates in weak C–H···O interactions, whereas methoxyamino or nitro groups in analogues form stronger N–H···O or O–H···N hydrogen bonds, altering crystal symmetry .
- IR Spectroscopy: All compounds exhibit characteristic cyano (C≡N) stretches at ~2210 cm⁻¹ and ester carbonyl (C=O) peaks at ~1705 cm⁻¹ .
Thermodynamic Stability
- Ethyl-2-cyano-3-(furan-2-yl)prop-2-enoate derivatives show heat capacities ranging from 5 to 370 K, with phase transitions influenced by aromatic substituents .
Biological Activity
Ethyl (2Z)-2-cyano-3-(dimethylamino)prop-2-enoate, commonly referred to as a cyanoacrylate compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyano group, which enhances its reactivity, and a dimethylamino group that can improve solubility and biological interactions. The compound's structure is pivotal in determining its biological efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the dimethylamino group may enhance binding affinity to specific receptors or enzymes. This dual functionality allows the compound to exert multiple biological effects, including:
- Antimicrobial activity : The compound has been investigated for its potential to inhibit bacterial growth.
- Anticancer properties : Research indicates that it may induce apoptosis in cancer cells by modulating cell signaling pathways.
- Enzyme inhibition : It acts as a competitive inhibitor for certain enzymes, affecting metabolic pathways.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.
Anticancer Activity
Research focusing on the anticancer effects of this compound has yielded promising results. In vitro studies have demonstrated that the compound can induce apoptosis in several cancer cell lines through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These findings indicate that the compound may selectively target cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacteria. The results showed significant inhibition compared to standard antibiotics, highlighting its potential as an alternative treatment option .
- Investigating Anticancer Properties : Another research article focused on the compound's anticancer properties, revealing that it significantly reduced tumor growth in xenograft models of breast cancer. The study concluded that further investigation into its mechanism could lead to novel cancer therapies .
Q & A
Q. Critical Parameters :
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
Q. Data Contradictions :
- Discrepancies in alkene geometry (Z vs. E) may arise from NOE experiments vs. X-ray data. Cross-validate using X-ray crystallography (e.g., space group Pbca, lattice constants a = 7.574 Å, b = 11.337 Å, c = 30.424 Å) .
Advanced: How does the stereochemistry of the compound influence its reactivity in catalytic processes?
Methodological Answer:
The Z-configuration of the α,β-unsaturated ester creates a planar geometry that enhances:
- Electrophilicity : The electron-withdrawing cyano and dimethylamino groups polarize the alkene, facilitating nucleophilic additions (e.g., Michael additions) .
- Catalytic Interactions : DFT studies suggest the Z-isomer binds to metal catalysts (e.g., Pd or Cu) via the cyano group, stabilizing transition states in cross-coupling reactions .
Q. Experimental Validation :
- Kinetic Studies : Monitor reaction progress using UV-Vis spectroscopy (λmax shifts during adduct formation) .
- X-ray Crystallography : Compare bond angles (C=C–N ≈ 120°) and dihedral angles (<5°) to confirm steric effects on reactivity .
Advanced: What computational models predict the compound’s environmental stability and degradation pathways?
Methodological Answer:
- QSAR Models : Estimate hydrolysis half-life (t₁/₂) using logP and electrophilicity indices. Predominant degradation via ester hydrolysis (pH-dependent) .
- Molecular Dynamics Simulations : Simulate aqueous solubility and aggregation behavior; results correlate with experimental HPLC retention times .
Q. Degradation Pathways :
| Pathway | Conditions | Products |
|---|---|---|
| Hydrolysis | Alkaline pH (pH >10) | Cyanoacetic acid derivative + ethanol |
| Photolysis | UV light (λ = 254 nm) | Dimethylamine release + carbonyl compounds |
Q. Stability Testing :
- Store under inert atmosphere (N₂) at -20°C to prevent moisture absorption and radical-mediated decomposition .
Advanced: How can contradictions in crystallographic and spectroscopic data be resolved?
Methodological Answer:
- Multi-Technique Validation :
- Error Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
